N-Acetyl-4-azido-L-phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
61487-67-0 |
|---|---|
Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-azidophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N4O3/c1-7(16)13-10(11(17)18)6-8-2-4-9(5-3-8)14-15-12/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
JDMAYHFDJOGVRY-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Conceptual Framework of Unnatural Amino Acid Integration into Biological Systems
The ability to incorporate unnatural amino acids into proteins represents a significant expansion of the genetic code, allowing for the introduction of novel chemical functionalities into biological systems. thermofisher.comnih.gov This process is primarily achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. interchim.frorganic-chemistry.org An orthogonal pair is one that functions independently of the host cell's own synthetases and tRNAs, ensuring that the Uaa is not mistakenly incorporated at other positions and that the host's machinery does not recognize the orthogonal tRNA. organic-chemistry.org
The most common method for site-specific Uaa incorporation is through nonsense suppression, particularly amber (UAG) stop codon suppression. catalysis.blogacs.orgnih.gov In this technique, the gene encoding the protein of interest is mutated to introduce a UAG codon at the desired site of Uaa incorporation. sigmaaldrich.com An orthogonal tRNA with an anticodon that recognizes the UAG codon (CUA) is co-expressed with an engineered orthogonal aminoacyl-tRNA synthetase. catalysis.blog This engineered synthetase is specifically evolved to recognize and charge the Uaa onto the orthogonal tRNA. organic-chemistry.orgnih.gov When the ribosome encounters the UAG codon during translation, instead of terminating protein synthesis, the charged orthogonal tRNA delivers the Uaa, resulting in its incorporation into the polypeptide chain. catalysis.blog This methodology has been successfully applied in various organisms, including E. coli, yeast, and mammalian cells. nih.govinterchim.frnih.gov
Significance of the Azide Functional Group in Bioorthogonal Chemistry
The azide (B81097) functional group (–N₃) is a cornerstone of bioorthogonal chemistry due to its unique properties. It is small, metabolically stable, and largely inert to the vast array of functional groups present in biological systems, making it an ideal chemical reporter. wikipedia.orgresearchgate.net Its "bioorthogonality" ensures that it does not interfere with native cellular processes. nih.gov The azide group's utility lies in its ability to undergo highly specific and efficient chemical reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions. wikipedia.orgnih.gov
The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group. thermofisher.comsigmaaldrich.comnih.gov This reaction proceeds under mild, aqueous conditions to form a stable amide bond, making it suitable for labeling biomolecules in living systems. nih.govnih.gov
Azide-alkyne cycloadditions , often referred to as "click chemistry," are another set of powerful bioorthogonal reactions. interchim.frorganic-chemistry.orgwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.govbroadpharm.com This reaction is highly efficient and specific. broadpharm.com For applications in living cells where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a metal catalyst. wikipedia.org
Overview of N Acetyl 4 Azido L Phenylalanine S Role in Modern Research Paradigms
Established Chemical Synthetic Routes from L-Phenylalanine Precursors
The synthesis of this compound typically originates from the readily available amino acid L-phenylalanine. The key transformation is the introduction of the azide moiety onto the phenyl ring, for which several strategic approaches have been developed.
Strategic Approaches for Azide Moiety Installation
Three primary methods have been reported for the synthesis of 4-azido-L-phenylalanine: azidodediazoniation of a phenyldiazonium species, a diazotransfer reaction on a protected 4-aminophenylalanine derivative, and an Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative with an azide anion. nih.gov
Ullman-Type Couplings: This copper-catalyzed reaction has become a prominent method for forming carbon-heteroatom bonds. wikipedia.org In the context of synthesizing 4-azido-L-phenylalanine, a protected 4-iodo-L-phenylalanine derivative is coupled with an azide source, such as sodium azide. nih.govnih.gov The reaction is typically catalyzed by a copper(I) salt. nih.govwikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations using ligands like L-proline or N,N-dimethylglycine can facilitate the reaction under milder temperatures. nih.gov For instance, the Ullman-like transformation of N-Boc-4-iodo-L-phenylalanine to the corresponding aryl azide has been reported. acs.org This approach is often favored for larger-scale preparations due to safety considerations associated with other methods. nih.gov
Diazotransfer Reactions: This method involves the transfer of a diazo group from a donor reagent to an acceptor, in this case, a protected 4-aminophenylalanine derivative. nih.govnih.gov Reagents like imidazole-1-sulfonyl azide have been used for this purpose. nih.gov However, the use of diazotransfer reagents can present significant explosion hazards, making this route less suitable for large-scale synthesis. nih.govacs.org Despite this, diazotransfer reactions are valuable for their efficiency in converting primary amines to azides under specific conditions. organic-chemistry.org Research has also focused on developing more stable and easy-to-handle diazotransfer reagents to mitigate safety concerns. organic-chemistry.org A pH-tunable diazotransfer reaction has been described to convert para-amino-phenylalanine (pAF) to para-azido-phenylalanine (pAzF) with high efficiency in proteins, highlighting the chemoselectivity of this approach. nih.gov
Emerging Chemo-Enzymatic and Biosynthetic Pathways for Azido-Phenylalanine Production
In addition to traditional chemical synthesis, chemo-enzymatic and biosynthetic methods are emerging as powerful alternatives for producing azido-phenylalanine and other noncanonical amino acids (ncAAs). nih.govrsc.org These approaches offer advantages in terms of stereoselectivity and environmental friendliness. nih.govrsc.org
Enzymes can be engineered to synthesize ncAAs with high efficiency and enantiomeric purity. nih.govrsc.org This involves repurposing existing enzymes or creating new "ncAA synthases" through protein engineering techniques like directed evolution. nih.govrsc.org For instance, engineered microbes have been used to synthesize 4-acetyl-L-phenylalanine, avoiding the hazards associated with some chemical synthesis routes. Phenylalanine derivatives are widely used in enzyme engineering due to their high incorporation efficiency and relative ease of synthesis. nih.gov The chemo-enzymatic synthesis of various labeled L-amino acids and their derivatives has been extensively reviewed, showcasing the versatility of this approach. researchgate.netnih.gov
Advanced Derivatization Strategies for Enhanced Research Applications
The azide group in this compound serves as a versatile chemical handle for a wide range of bioconjugation reactions, significantly expanding its research applications. nih.govbaseclick.eu This bioorthogonal reactivity allows for the specific labeling and modification of proteins and other biomolecules without interfering with biological processes. nih.gov
The most prominent application of the azide moiety is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govdovepress.combiosyntan.de These reactions enable the attachment of various functional groups, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), and antibodies, to proteins containing 4-azido-L-phenylalanine. baseclick.eu This has been instrumental in studying protein structure and function. nih.gov
Principles of Nonsense Codon Suppression for Unnatural Amino Acid Encoding (e.g., Amber Suppression Technology)
The cornerstone of site-specific UAA incorporation is the repurposing of a codon that typically signals the termination of protein synthesis. portlandpress.com The genetic code contains 64 triplet codons, with 61 encoding the 20 canonical amino acids and three—UAG (amber), UAA (ochre), and UGA (opal)—acting as stop signals. nih.gov Nonsense codon suppression, particularly amber suppression, leverages the UAG codon's relative rarity in many organisms to encode a UAA. nih.govnih.gov
The process requires two key components: a mutated mRNA where the codon at the desired incorporation site is changed to a TAG stop codon, and a suppressor tRNA engineered to recognize this UAG codon. caltech.edu Instead of terminating translation, this suppressor tRNA, charged with the UAA, directs the ribosome to insert the UAA into the growing polypeptide chain. igem.orgyoutube.com This is made possible by an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, which functions independently of the host cell's endogenous translational machinery. kjom.org The orthogonal aaRS specifically recognizes and attaches the UAA to the suppressor tRNA, which in turn delivers it to the ribosome in response to the amber codon. nih.govkjom.org A significant challenge in this technology is the competition between the suppressor tRNA and the cell's own release factor 1 (RF1), which also recognizes the UAG codon and can lead to premature termination of the protein. nih.gov
Design, Evolution, and Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Azido-Phenylalanine Recognition
The success of incorporating azido-phenylalanine hinges on the development of highly specific and efficient orthogonal aaRS/tRNA pairs. researchgate.net These pairs must meet stringent criteria: the orthogonal tRNA (o-tRNA) must not be recognized by any of the host cell's endogenous aaRSs, and the orthogonal aaRS (o-aaRS) must exclusively aminoacylate the o-tRNA with the desired azido-phenylalanine derivative and not with any of the canonical amino acids. nih.gov
Researchers have successfully engineered such pairs, often deriving them from phylogenetically distant organisms to ensure orthogonality. iit.edu For instance, the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii and its cognate tRNA have been extensively mutated to specifically recognize and incorporate p-azido-L-phenylalanine. nih.govnih.gov The process of creating these specialized pairs often involves a combination of rational design, based on the crystal structures of the synthetase, and directed evolution. nih.gov Random mutagenesis, using techniques like error-prone PCR, coupled with high-throughput screening methods such as fluorescence-activated cell sorting (FACS), has proven effective in identifying aaRS mutants with enhanced ability to incorporate pAzF. researchgate.netrawdatalibrary.net These evolutionary strategies have led to the discovery of mutants with significantly increased incorporation efficiency and selectivity for azido-phenylalanine. rawdatalibrary.net
Optimization of Azido-Phenylalanine Incorporation Efficiency and Fidelity in Heterologous Expression Systems
Maximizing the yield and ensuring the correct placement of azido-phenylalanine are critical for the production of functional, modified proteins. nih.govbiorxiv.org Several factors influence the efficiency and fidelity of this process, and various strategies have been developed to optimize it across different expression systems. nih.gov
The choice of host organism significantly impacts the efficiency of UAA incorporation.
Escherichia coli : As a workhorse for recombinant protein production, E. coli is a common choice for incorporating azido-phenylalanine. biorxiv.org Strains have been engineered to enhance incorporation efficiency, for example, by deleting release factor 1 (RF1) to reduce competition with the suppressor tRNA. nih.gov
Saccharomyces cerevisiae : The principles of nonsense suppression have also been successfully applied in this yeast model, although challenges remain in optimizing the system. caltech.edukjom.org
Mammalian Cells : Incorporating UAAs in mammalian cells provides a more relevant system for studying mammalian proteins. caltech.edu This has been achieved through methods like microinjection of aminoacylated suppressor tRNAs and the expression of engineered orthogonal pairs. portlandpress.comcaltech.edu
Vibrio natriegens : This rapidly growing bacterium has emerged as a promising alternative to E. coli. Studies have shown that V. natriegens can incorporate p-azido-L-phenylalanine with high efficiency, in some cases surpassing the protein yields obtained in E. coli. nih.gov
Insect Cells and Transgenic Silkworms : The technology has been extended to insect cells, such as Drosophila melanogaster Schneider 2 cells, for the production of complex proteins. nih.gov This allows for the site-specific incorporation of p-azido-L-phenylalanine into proteins like human interleukin-8. nih.gov
| Host Organism | Key Findings/Optimizations | Reported Yields/Efficiencies | References |
|---|---|---|---|
| Escherichia coli | Deletion of release factor 1 (RF1) to reduce termination. nih.gov Use of engineered strains and plasmids. biorxiv.org | Up to 35.5 ± 0.8% suppression efficiency for EYFP-AzF. nih.gov | nih.govbiorxiv.orgnih.gov |
| Saccharomyces cerevisiae | Development of orthogonal pairs derived from other organisms. kjom.org | Successful incorporation demonstrated, but yields can be variable. kjom.orgresearchgate.net | caltech.edukjom.orgresearchgate.net |
| Mammalian Cells | Use of microinjection and stable expression of orthogonal components. caltech.edu | Enables study of mammalian protein function in a native context. portlandpress.comcaltech.edu | portlandpress.comcaltech.edu |
| Vibrio natriegens | Higher protein titers for some proteins compared to E. coli. nih.gov | 26.7 ± 0.7 mg/L protein titer for EYFP-AzF. nih.gov | nih.gov |
| Insect Cells | Transient expression methods can yield higher protein amounts. nih.gov | 1 µg/mL of azido-containing IL-8 in cell culture. nih.gov | nih.gov |
Improving UAA Uptake : The permeability of the cell membrane to the UAA can be a rate-limiting step. One study demonstrated that using organic solvents can improve cell permeability and significantly increase the yield of the full-length protein containing p-azido-L-phenylalanine. nih.gov
Directed Evolution of Synthetases : As mentioned earlier, evolving the o-aaRS to have higher activity and specificity for the UAA is a powerful approach to boost incorporation efficiency. researchgate.netrawdatalibrary.net
Optimizing Expression Vectors and Codon Usage : The design of the plasmids carrying the genes for the o-aaRS and o-tRNA can be optimized for better expression. Additionally, careful selection of the amber codon context within the target gene can influence suppression efficiency. nih.govresearchgate.net
Genomic Integration of Orthogonal Pairs : Integrating the genes for the orthogonal pair into the host chromosome can lead to more stable and consistent expression, improving the reliability of UAA incorporation. acs.org
Cell-Free Protein Synthesis (CFPS) : CFPS systems offer an alternative to in-vivo expression, providing greater control over the reaction environment and allowing for the direct supply of the UAA, thereby bypassing cell uptake issues. nih.govresearchgate.net
Mechanistic Elucidation of Ribosomal Recognition and Translational Integration of Azido-Phenylalanine
The final step in the process is the recognition of the acylated suppressor tRNA by the ribosome and the catalytic incorporation of the azido-phenylalanine into the nascent polypeptide chain. The ribosome must be able to accommodate the unnatural side chain of the amino acid within its peptidyl transferase center. While the ribosome is remarkably versatile, the efficiency of this step can be influenced by the structure of the UAA.
Studies using molecular dynamics simulations have begun to shed light on how the incorporation of p-azidophenylalanine can affect protein structure and stability. acs.org Furthermore, research into engineered ribosomes, such as those with tethered subunits (Ribo-T), aims to create orthogonal ribosome-mRNA systems that could further enhance the efficiency and fidelity of UAA incorporation. researchgate.net The development of quadruplet-decoding ribosomes also opens up the possibility of incorporating multiple different UAAs into a single protein. baseclick.eu These advancements are crucial for understanding the fundamental mechanisms of translation and for expanding the chemical diversity of proteins.
Bioorthogonal Reactivity and Click Chemistry Applications of Azido Phenylalanine Derivatives in Protein Systems
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Protein Conjugation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its high yields and specificity in forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. springernature.comnih.gov When pAzF is incorporated into a protein, its azide group serves as a chemical handle for conjugation with alkyne-modified molecules. acs.org The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with the addition of a reducing agent such as sodium ascorbate. acs.orgresearchgate.net
To mitigate potential protein degradation by reactive oxygen species generated during the reaction and to protect the catalyst, copper-chelating ligands are often employed. springernature.comnih.gov These ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), stabilize the Cu(I) oxidation state and enhance reaction efficiency. springernature.comnih.gov The CuAAC reaction is highly versatile and has been successfully used to modify peptides and proteins on solid supports and in solution, often achieving conversions greater than 95%. acs.orgmdpi.com
Recent advancements have focused on developing chelation-assisted CuAAC methods. For instance, introducing a picolyl azide (pAz) derivative, which contains a copper-chelating pyridine (B92270) moiety, at the N-terminus of a protein can significantly accelerate the subsequent CuAAC ligation. nih.govspringernature.com This approach allows for site-specific conjugation of various functional molecules under mild conditions. nih.gov
Table 1: Key Components and Conditions for CuAAC in Protein Conjugation
| Component | Role | Common Examples | Typical Conditions | Source |
|---|---|---|---|---|
| Azide Source | Bioorthogonal handle on the protein | p-Azido-L-phenylalanine (pAzF) | Incorporated via amber suppression | acs.org |
| Alkyne Probe | Molecule to be conjugated | Alkyne-modified fluorophores, biotin (B1667282), PEGs | Added to the reaction mixture | nih.gov |
| Copper Source | Catalyst | CuSO₄, CuBr | Low millimolar concentrations | nih.govacs.org |
| Reducing Agent | Generates Cu(I) from Cu(II) | Sodium Ascorbate, TCEP | Often in excess relative to copper | nih.govacs.org |
| Ligand | Stabilizes Cu(I) and accelerates reaction | TBTA, THPTA, picolyl azide derivatives | Equimolar or in slight excess to copper | nih.govnih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Copper-Free Click Chemistry Methodologies
A significant limitation of CuAAC is the cytotoxicity of copper, which can be problematic for applications in living systems. nih.govnih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst. nih.govmagtech.com.cn The driving force for this reaction is the ring strain of a cyclooctyne (B158145), which readily reacts with an azide to form a stable triazole linkage. nih.govmagtech.com.cn
Various cyclooctyne derivatives have been developed to optimize reaction kinetics and stability, including difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DBCO). magtech.com.cnresearchgate.net The reaction between a pAzF residue in a protein and a cyclooctyne-derivatized probe is highly efficient and bioorthogonal, making it ideal for labeling proteins on the surface of or inside living cells. nih.govnih.gov For example, research has shown that the reaction rate for para-azidomethyl-L-phenylalanine (pAMF) with a dibenzocyclooctyl (DBCO) group is seven times higher than that for pAzF, highlighting how modifications to the amino acid structure can enhance reactivity. researchgate.net
Beyond SPAAC, other copper-free click reactions are emerging. Tetrazine ligation, which involves a rapid [4+2] cycloaddition between a tetrazine and a strained alkene or alkyne (like a cyclooctene), is another powerful tool for bioorthogonal protein modification. nih.govexlibrisgroup.com These reactions are often faster than SPAAC and use coupling partners that can be more synthetically accessible. nih.gov
Table 2: Comparison of CuAAC and SPAAC for Protein Conjugation
| Feature | CuAAC | SPAAC | Source |
|---|---|---|---|
| Catalyst Requirement | Copper(I) | None (strain-promoted) | nih.govmagtech.com.cn |
| Biocompatibility | Limited by copper toxicity | High, suitable for live cells | nih.govnih.gov |
| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne | nih.govmagtech.com.cn |
| Reaction Speed | Generally very fast with catalyst | Kinetics depend on the cyclooctyne used | nih.govresearchgate.net |
| Common Applications | In vitro conjugation, fixed cells, purified proteins | Live cell imaging, in vivo labeling | nih.govnih.gov |
Orthogonal Bioorthogonal Chemistries and Multi-Labeling Strategies for Complex Biological Systems
The growing complexity of biological questions necessitates the ability to track multiple components simultaneously. nih.gov This has led to the development of mutually orthogonal bioorthogonal reactions, which allow for the selective labeling of different biomolecules in the same system without cross-reactivity. nih.govresearchgate.net By incorporating two distinct non-canonical amino acids with orthogonal reactive handles into a single protein, researchers can achieve site-specific dual labeling. nih.gov
For example, a protein could be engineered to contain both a pAzF residue (for azide-alkyne cycloaddition) and a p-acetyl-L-phenylalanine residue, which reacts with hydroxylamines to form an oxime linkage. nih.gov This allows for the attachment of two different probes at two distinct, genetically defined locations. nih.gov Such strategies have been employed to create Förster Resonance Energy Transfer (FRET) pairs within a single protein to study conformational changes or to attach both a targeting element and a therapeutic agent to a protein scaffold. nih.govacs.org
Advanced strategies even utilize triorthogonal reagents that can introduce multiple, distinct reactive groups in a single enzymatic step, further expanding the complexity of protein constructs that can be assembled. acs.orgnih.gov These multi-labeling approaches are crucial for producing complex bioconjugates and for visualizing and manipulating multiple biomolecules in living systems. nih.gov
Conjugation of Diverse Probes and Functional Modalities for Site-Specific Protein Modification
The true power of incorporating pAzF into proteins lies in the vast array of chemical probes and functional molecules that can be attached to it via click chemistry. This enables researchers to tailor the properties of proteins for a wide range of applications. nih.gov
Fluorescent Dyes and Luminescent Reporters for Imaging and Spectroscopic Analysis
One of the most common applications of pAzF is the site-specific attachment of fluorescent dyes for imaging and analysis. nih.govnih.gov By conjugating a fluorophore to a pAzF residue within a protein of interest, researchers can track the protein's localization, trafficking, and interactions within living cells. nih.gov This method provides a significant advantage over traditional antibody-based staining or fluorescent protein fusions, as it allows for precise labeling with small, bright, and photostable organic dyes. nih.gov
For example, pAzF has been incorporated into proteins like the tumor suppressor PTEN and the immune checkpoint protein PD-L1, followed by SPAAC with a BCN-derivatized fluorophore to visualize their cellular activity and biodistribution. nih.govnih.gov Similarly, fluorogenic coumarin (B35378) azides, which become fluorescent only after the click reaction, have been used to label proteins containing cyclooctyne-lysine derivatives in living E. coli, minimizing background fluorescence. nih.gov This approach has also been used to create FRET sensors to study protein conformational changes. researchgate.net
Affinity Tags (e.g., Biotinylation) for Protein Isolation and Detection
The azide handle of pAzF can be used to attach affinity tags, such as biotin, for protein isolation, purification, and detection. nih.gov The bioorthogonal non-canonical amino acid tagging (BONCAT) technique, for instance, uses an azide-bearing amino acid like azidohomoalanine (AHA) or pAzF to tag newly synthesized proteins. researchgate.net These azide-labeled proteins can then be reacted with an alkyne-biotin probe via click chemistry. researchgate.net
The resulting biotinylated proteins can be efficiently captured and enriched from complex cell lysates using streptavidin-coated beads. researchgate.netnih.gov This strategy is invaluable for proteomics, allowing for the specific identification of proteins synthesized under particular conditions or at specific times. nih.gov In one application, an azido-biotin reagent was used in a "catch and photorelease" strategy to isolate proteins modified by lipid-derived electrophiles, demonstrating the utility of this approach for identifying specific protein targets in complex mixtures. nih.gov
Polyethylene (B3416737) Glycols (PEGs) and Other Modifiers for Altering Protein Solubility and Stability
Site-specific modification with polymers like polyethylene glycol (PEG) can dramatically alter the physicochemical properties of a protein, such as its solubility, stability, and pharmacokinetic profile. acs.orgnih.gov The process, known as PEGylation, is widely used to improve the therapeutic potential of protein drugs. By incorporating pAzF at a specific site, a PEG chain with a reactive alkyne group can be attached precisely, avoiding the heterogeneous mixtures that result from traditional methods that target native amino acids like lysine (B10760008). nih.govnih.gov
This precise control over the conjugation site is critical for preserving the protein's biological activity. Multi-labeling strategies have been developed to attach both a PEG moiety and another functional group, such as a fluorescent dye, to a single protein. acs.orgnih.gov For example, a protein was simultaneously modified with an azido-TAMRA fluorophore and an aminooxy-PEG moiety, demonstrating the ability to create multifunctional protein constructs with tailored properties. acs.orgnih.gov
Antibodies and Peptides for Targeted Molecular Recognition
The site-specific incorporation of N-Acetyl-4-azido-L-phenylalanine provides a powerful method for the targeted modification of antibodies and peptides. This approach allows for the introduction of various functionalities, such as imaging agents or therapeutic payloads, at precise locations within the protein, thereby creating homogenous conjugates. nih.govnih.gov This specificity is a significant advantage over traditional conjugation methods that target naturally occurring amino acids like lysine or cysteine, which often results in heterogeneous mixtures. nih.gov
The bioorthogonal nature of the azide group ensures that it does not react with native biological functionalities, making it an ideal handle for "click" chemistry reactions. bachem.commdpi.com The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. qyaobio.comcpcscientific.com For applications in living cells where copper can be toxic, strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives is a widely used alternative. nih.govmdpi.com
Researchers have successfully used this strategy for various applications:
Antibody-Drug Conjugates (ADCs): By incorporating AzF into an antibody, a cytotoxic drug can be attached at a specific site, leading to a more uniform and potentially more effective therapeutic.
PET Imaging: An imaging agent for Positron Emission Tomography (PET) can be attached to an antibody fragment to track its biodistribution in vivo. nih.govutoronto.ca For example, an αPD-L1 Fab fragment was labeled for PET imaging to map the in vivo distribution of the PD-L1 immune checkpoint protein. nih.govutoronto.ca
Fluorescent Labeling: Fluorophores can be "clicked" onto AzF-containing proteins to visualize their localization and dynamics within cells. nih.gov This has been used to track the intracellular activity of the tumor suppressor protein PTEN. nih.govutoronto.ca
Peptide Modification: Peptides can be modified with various moieties to enhance their therapeutic properties, such as improved cell penetration or stability. qyaobio.comnih.gov For instance, arginine-rich TAT peptides have been conjugated to various molecules to facilitate their entry into cells. bachem.combachem.com
| Application Area | Modified Protein/Peptide | Click Chemistry Method | Attached Moiety | Research Goal | Reference |
| PET Imaging | αPD-L1 Fab fragment | SPAAC | PET tracer | In vivo biodistribution mapping | nih.gov |
| Fluorescent Imaging | PTEN | SPAAC | Fluorophore | Tracking intracellular activity | nih.gov |
| Cell Penetration | Arginine-rich TAT peptides | CuAAC | Oligonucleotides, drugs | Therapeutic delivery | bachem.com |
| Drug Development | Various peptides | CuAAC/SPAAC | Small molecules, PEG | Improved stability and efficacy | nih.gov |
Fabrication of Functional Biopolymers and Protein Assemblies
The ability to incorporate this compound into proteins opens up possibilities for the creation of novel biopolymers and the controlled assembly of protein structures. The azide group serves as a versatile chemical handle for post-translational modifications, allowing for the construction of complex, functional materials. nih.govnih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a key tool in this process. nih.gov It allows for the efficient and specific linking of protein building blocks or the attachment of synthetic polymers to proteins. This has been used to create:
Peptide-based hydrogels: These materials can be designed for controlled drug release. For example, hydrogels have been synthesized by reacting bis-azido peptides with alkyne-derivatized polyethylene glycol (PEG), creating materials that can release drugs in response to specific enzymes. nih.gov
Modified Silk Fibers: Transgenic silkworms have been engineered to produce silk fibers containing AzF. These fibers can then be modified via click chemistry to introduce new functionalities.
Self-Assembling Peptides: By incorporating clickable amino acids, peptide fibers can be designed to self-assemble in a controlled and stoichiometric manner, allowing for the creation of complex nanomaterials. qyaobio.com
The synthesis of water-soluble, "clickable" α-helical polypeptides has been achieved through the copolymerization of γ-propargyl-L-glutamic acid and an ethylene-glycol-modified lysine derivative. The resulting polymers contain alkyne groups that can be readily modified with azide-containing molecules to create functional polypeptide conjugates.
Photochemical Applications and Photo-Crosslinking with Azido-Phenylalanine
The phenyl azide group of p-azido-L-phenylalanine is photo-reactive. nih.gov Upon irradiation with UV light (typically around 365 nm), it forms a highly reactive nitrene intermediate. nih.govplos.orgnih.gov This nitrene can then insert into C-H, N-H, or O-H bonds in close proximity, forming a stable covalent crosslink. plos.org If no suitable reaction partner is nearby, the nitrene will react with water, minimizing false-positive results. plos.org This property makes AzF an invaluable tool for studying protein-protein interactions in their native environment. plos.orgnih.gov
The site-specific incorporation of AzF allows researchers to map protein interaction surfaces with high precision. plos.org By placing the photo-crosslinker at different positions within a protein of interest, it is possible to identify which regions are involved in binding to other proteins. plos.orgnih.gov
Key findings from photo-crosslinking studies using AzF include:
Identification of Novel Interactions: In a study on the cochaperone Aha1 in S. cerevisiae, AzF was incorporated at various positions. Surprisingly, instead of crosslinking to its known partner Hsp90, a homodimer of Aha1 was identified, suggesting a previously unknown self-association domain. plos.orgnih.gov
Mapping Interaction Interfaces: Photo-crosslinking has been used to characterize the interaction between the bacterial second messenger receptor system that controls biofilm formation. springernature.com It has also been employed to reveal that the methyltransferase NleE from enteropathogenic E. coli interacts with the N-terminus of the PSMD10 subunit of the proteasome. nih.gov
Temporal Control: The ability to trigger the crosslinking reaction with light provides temporal control over the experiment, allowing for the study of dynamic interactions. researchgate.net
| Study System | Protein of Interest | Photo-Crosslinking Wavelength | Key Finding | Reference |
| S. cerevisiae | Aha1 | 365 nm | Identification of an Aha1 homodimerization domain. | plos.orgnih.gov |
| Bacterial Biofilm Regulation | Second messenger receptor | Not specified | Characterization of transmembrane signaling interactions. | springernature.com |
| E. coli Pathogenesis | NleE methyltransferase | Not specified | NleE interacts with the N-terminus of the proteasome subunit PSMD10. | nih.gov |
The combination of genetic encoding of AzF with mass spectrometry analysis of the crosslinked products provides a powerful platform for elucidating protein interaction networks in living cells. plos.orgresearchgate.net
Advanced Research Applications in Chemical Biology and Proteomics Utilizing Azido Phenylalanine
Probing Protein Structure, Dynamics, and Conformational States
The ability to introduce a specific probe at any desired location within a protein allows for detailed analysis of its structure and dynamic behavior.
The azide (B81097) group of p-azidophenylalanine possesses an asymmetric stretching vibration that absorbs infrared radiation at approximately 2100 cm⁻¹. This region of the IR spectrum is notable for being spectrally transparent for native proteins, thus avoiding interference from other protein vibrational modes. nih.govrsc.orgaip.org The precise frequency of this azide stretch is highly sensitive to its local microenvironment, including factors like polarity, hydration, and hydrogen bonding. aip.orgrsc.org This sensitivity allows researchers to use pAzF as a vibrational probe to gain site-specific information about protein structure and conformational changes. rsc.orgaip.org
The extinction coefficient of the azide asymmetric stretch is moderately strong, typically around 300–500 M⁻¹ cm⁻¹, which is significantly higher than that of other probes like nitriles, making it a more sensitive reporter. nih.govrsc.org By incorporating pAzF at different sites within a protein, scientists can map the local environment throughout the protein structure. For instance, changes in the azide vibrational frequency upon ligand binding or protein-protein interaction can provide detailed insights into the associated conformational changes at that specific location. aip.org
One study successfully incorporated pAzF into calmodulin, a calcium-binding protein, and used IR spectroscopy to detect conformation-specific binding to its target partners. aip.org The shifts in the azido stretching frequency provided a direct readout of the local environmental changes upon complex formation, which were further explained by determining the crystal structure of the labeled calmodulin in its bound state. aip.org Similarly, pAzF has been used to probe the light-driven structural changes in flavoproteins, a class of blue-light sensing proteins. nih.gov
| Property | Description | Significance | Reference |
|---|---|---|---|
| Vibrational Frequency | The asymmetric stretch of the azide group absorbs around 2100 cm⁻¹. | This frequency lies in a transparent region of the protein IR spectrum, minimizing background interference. | nih.govrsc.orgaip.org |
| Environmental Sensitivity | The exact absorption frequency is sensitive to the local electrostatic environment, including polarity and hydrogen bonding. | Allows for the detection of subtle conformational changes and alterations in the local environment upon ligand binding or other interactions. | aip.orgrsc.org |
| Extinction Coefficient | The azide group has a moderately strong extinction coefficient (300-610 M⁻¹ cm⁻¹). | Provides strong signals, making it a sensitive probe for measurements at lower concentrations. | nih.govrsc.org |
| Site-Specificity | Can be genetically incorporated at specific sites within a protein. | Enables the mapping of local environments and dynamics at precise locations throughout the protein structure. | aip.orgnih.gov |
The study of protein folding, the process by which a polypeptide chain acquires its native three-dimensional structure, is a fundamental challenge in biochemistry. The sensitivity of the azide probe to its local environment makes it a useful tool for tracking the changes that occur during protein folding. By placing the pAzF probe at various positions within a protein, researchers can monitor the site-specific changes in the local environment as the protein transitions from an unfolded to a folded state. This approach can provide valuable information about the formation of secondary and tertiary structures and help to identify and characterize transient folding intermediates. The distinctive azide asymmetric stretch can be monitored using time-resolved IR spectroscopy to follow the kinetics of folding at specific sites within the protein. nih.gov
Elucidating Protein-Protein Interactions (PPIs) and Complex Formation
Understanding the intricate network of protein-protein interactions is crucial for deciphering cellular processes. p-Azidophenylalanine has emerged as a powerful tool for studying these interactions.
Upon exposure to UV light, the azido group of pAzF is converted into a highly reactive nitrene species. nih.gov This nitrene can then form a covalent bond with nearby molecules, including interacting proteins. This process, known as photo-crosslinking, effectively "traps" transient or weak protein-protein interactions, allowing for their identification and characterization. By genetically encoding pAzF at specific locations on the surface of a "bait" protein, researchers can identify its direct binding partners. After photo-crosslinking, the resulting covalently linked protein complex can be isolated and analyzed by mass spectrometry to identify the "prey" protein. This targeted approach provides high-resolution information about the specific residues at the interface of the protein-protein interaction.
The photo-crosslinking capability of pAzF is also instrumental in identifying the binding sites of small molecules, or ligands, within receptor proteins. aip.org By incorporating pAzF at various positions within a suspected ligand-binding pocket, a covalent link between the receptor and the ligand can be formed upon photoactivation. Subsequent analysis, for example through proteolytic digestion and mass spectrometry, can then pinpoint the exact location of the crosslink, thereby delineating the ligand-binding site with high precision. This information is invaluable for understanding receptor function and for the rational design of drugs.
Analysis of Protein-Nucleic Acid Interactions and Dynamics
Interactions between proteins and nucleic acids (DNA and RNA) are fundamental to many cellular processes, including gene expression, DNA replication, and repair. Similar to its application in studying PPIs, pAzF can be used to investigate protein-nucleic acid interactions. By incorporating pAzF into a DNA- or RNA-binding protein, photo-crosslinking can be used to covalently link the protein to its nucleic acid target. rsc.org This allows for the identification of the specific binding sites on both the protein and the nucleic acid. Furthermore, the use of pAzF as a vibrational reporter can provide dynamic information about the conformational changes that occur within the protein upon binding to its nucleic acid target.
Cellular and in vivo Imaging with Site-Specifically Labeled Proteins
The ability to visualize proteins within their native environment is crucial for understanding their function. Site-specific incorporation of azido-phenylalanine allows for the precise attachment of imaging probes to a protein of interest, overcoming the heterogeneity associated with traditional labeling methods that target natural amino acids like lysine (B10760008) or cysteine. nih.gov
This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate p-azido-L-phenylalanine (pAzF) in response to a nonsense codon (e.g., the amber stop codon) at a desired position within a protein's sequence. nih.govnih.gov The incorporated azide group then serves as a chemical handle for conjugation with an imaging agent. This approach enables the creation of a homogeneous pool of protein conjugates for both cellular and in vivo imaging. nih.gov
Key applications include:
Fluorescent Imaging: Fluorophores can be attached to the azido-labeled protein via click chemistry, allowing for the tracking of its localization and activity within living cells. For example, the intracellular activity of the tumor suppressor protein PTEN has been successfully tracked using this UAA-based fluorescent imaging method. nih.gov
Positron Emission Tomography (PET): For whole-body in vivo imaging, PET tracers can be conjugated to the protein. This has been demonstrated by mapping the biodistribution of an immune checkpoint protein, the αPD-L1 Fab fragment, providing insights into its biological activities in a living organism. nih.govnih.gov
The versatility of this platform allows researchers to elucidate the complex biological roles of various proteins in both cellular and whole-animal contexts. nih.gov
Table 1: Examples of Azido-Phenylalanine in Protein Imaging
| Protein of Interest | Imaging Modality | Research Application |
| PTEN | Fluorophore | Tracking intracellular protein activity. nih.gov |
| αPD-L1 Fab fragment | PET Tracer | Mapping in vivo biodistribution. nih.govnih.gov |
| Superfolder GFP (sfGFP) | Vibrational Reporter (IR) | Probing local protein hydration and environment. rsc.orgnih.gov |
Engineering Proteins with Novel or Enhanced Functionalities for Basic Research
The incorporation of azido-phenylalanine can bestow proteins with entirely new functionalities not found in nature. The unique chemical properties of the azide group can be exploited to control protein behavior or create novel protein constructs.
One of the most significant applications is the introduction of photoreactivity. The azido group in p-azido-L-phenylalanine (azPhe) can be converted into a highly reactive nitrene upon exposure to UV light. nih.gov This photoreactivity has been harnessed to:
Control Protein Activity with Light: By incorporating azPhe into key residues of a protein, its function can be modulated by light. In studies using superfolder Green Fluorescent Protein (sfGFP), researchers have created variants that exhibit light-dependent fluorescence activation, deactivation, or switching. semanticscholar.org
Induce Covalent Cross-linking: The light-activated nitrene can form covalent bonds with nearby molecules. This has been used to create covalently linked protein multimers. For instance, when AzF was incorporated at the dimerization site of Glutathione S-transferase (GST), UV exposure resulted in the formation of covalently linked dimers and multimers, demonstrating a novel engineered functionality. nih.gov
Trap Reaction Intermediates: The photoreactivity of azPhe has also been used as a tool in physical organic chemistry, where proteins serve as cages to study the photochemistry of phenyl azide at low temperatures, allowing for the successful caging and detection of radical intermediates like anilino and triplet phenyl nitrene. semanticscholar.org
These examples showcase how a single unnatural amino acid can be used to install sophisticated control mechanisms and create unique molecular tools for basic research. semanticscholar.org
Table 2: Engineered Protein Functionalities via Azido-Phenylalanine Incorporation
| Protein | Engineered Functionality | Mechanism | Application |
| Superfolder GFP (sfGFP) | Light-controllable fluorescence | Photoreactivity of azPhe | Creating photoswitchable proteins for cell biology studies. semanticscholar.org |
| Glutathione S-transferase (GST) | Covalent multimerization | Photo-induced cross-linking | Engineering novel protein assemblies. nih.gov |
| Various | Caging of reactive species | Protein matrix isolation of azPhe | Studying low-temperature phenyl azide photochemistry. semanticscholar.org |
Monitoring and Quantitative Analysis of Cellular Processes and Enzyme Activities
Azido-phenylalanine serves as a powerful probe for monitoring dynamic cellular processes, particularly protein synthesis. As an analog of L-phenylalanine, 4-azido-L-phenylalanine (4AZP) can be incorporated into nascent polypeptide chains during translation. lumiprobe.com
This metabolic labeling approach offers a fast, sensitive, and non-radioactive method for detecting newly synthesized proteins. lumiprobe.com The resulting azide-labeled proteins can be detected and quantified using click chemistry to attach reporter tags, such as fluorophores or biotin (B1667282). baseclick.eulumiprobe.com This technique allows for the global monitoring of translational activity in response to various stimuli or cellular states.
Beyond monitoring protein synthesis, the site-specific incorporation of azido-phenylalanine allows for the precise attachment of probes to study enzyme activity and protein-protein interactions. By placing an azide handle at a specific location, probes used for techniques like Fluorescence Resonance Energy Transfer (FRET) can be attached, enabling quantitative measurements of molecular dynamics in real time. neb.com
Table 3: Monitoring Cellular Processes with Azido-Phenylalanine
| Cellular Process | Role of Azido-Phenylalanine | Detection Method |
| De novo Protein Synthesis | Metabolic labeling; random incorporation in place of phenylalanine. baseclick.eulumiprobe.com | Click chemistry with fluorescent or biotin-labeled alkynes. lumiprobe.com |
| Protein-Protein Interactions | Site-specific incorporation provides a handle for probe attachment. | FRET, photo-crosslinking. nih.govneb.com |
| Enzyme Activity | Site-specific incorporation provides a handle for reporter attachment. | FRET and other fluorescence-based assays. neb.com |
Applications in Receptor Biology, including G Protein-Coupled Receptors (GPCRs)
G Protein-Coupled Receptors (GPCRs) are a vast family of membrane proteins that are central to cellular signaling and represent a major class of drug targets. druggablegenome.netassaygenie.com Studying their structure and interactions is crucial but challenging. The site-specific incorporation of p-azido-L-phenylalanine (azF) into GPCRs provides a versatile tool to investigate these receptors in their native cellular environment. nih.gov
The applications in GPCR biology are multifaceted:
Mapping Ligand Binding Sites: The photo-reactive nature of azF is used to permanently trap interactions between a GPCR and its binding partners. By incorporating azF at various positions within a receptor, UV activation can induce a covalent crosslink to a ligand or another interacting protein. This allows for the precise identification of the binding interface, which is invaluable information for drug design. nih.gov
Bioorthogonal Labeling: The azide group acts as a selective chemical handle for bioorthogonal labeling. This enables the attachment of various probes to the receptor without perturbing its function. Researchers have used this to modify GPCRs with fluorescent labels for imaging or with peptide epitopes for detection and purification. nih.gov
This methodology has been successfully applied to model GPCRs such as rhodopsin and the human C-C chemokine receptor, CCR5, demonstrating its power in dissecting the molecular details of receptor-ligand complexes. nih.gov
Table 4: Applications of Azido-Phenylalanine in GPCR Research
| Application | Technique | Information Gained | Example GPCRs |
| Identifying Ligand Binding Interface | Photo-crosslinking | Precise location of ligand interaction on the receptor surface. nih.gov | Rhodopsin, CCR5 nih.gov |
| Receptor Modification & Labeling | Bioorthogonal "Click" Chemistry | Enables attachment of fluorescent probes or epitope tags for imaging and purification. nih.gov | Rhodopsin, CCR5 nih.gov |
| Single-Codon Scanning | Site-specific UAA incorporation | Systematic probing of structure-function relationships at any position in the receptor. nih.gov | General GPCRs nih.gov |
Future Directions and Methodological Advancements in N Acetyl 4 Azido L Phenylalanine Research
Development of Novel Orthogonal Translation Systems for Expanded Chemical Diversity in Proteins
The site-specific incorporation of UAAs like AzF into proteins is made possible by orthogonal translation systems (OTSs), which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. researchgate.netkjom.org These systems function independently of the host's endogenous translational machinery. kjom.orgnih.gov A primary goal in the field is to develop novel OTSs with enhanced efficiency and the ability to incorporate a wider variety of UAAs, thereby expanding the chemical diversity of proteins.
Researchers are actively exploring various strategies to achieve this. One approach involves the rational design and directed evolution of aaRSs. researchgate.netkjom.org By mutating the amino acid binding pocket of an existing aaRS, scientists can alter its substrate specificity to recognize and activate new UAAs. For instance, variants of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) have been successfully engineered to incorporate a range of phenylalanine analogs, including AzF. kjom.org Similarly, researchers have utilized the Saccharomyces cerevisiae tyrosyl-tRNA synthetase (ScTyrRS) as a starting point for creating new OTSs. kjom.org
These advancements are crucial for overcoming the limitations of current OTSs, such as cross-reactivity with endogenous amino acids and tRNAs, which can lead to misincorporation and reduced protein yields. kjom.org The ultimate aim is to create a toolbox of highly specific and efficient OTSs that can be used to install a diverse array of chemical functionalities into proteins, paving the way for novel protein-based therapeutics, materials, and research tools.
Integration with High-Throughput Screening and Automation Platforms for Accelerated Discovery
The development and optimization of OTSs for new UAAs can be a laborious and time-consuming process. To accelerate this discovery pipeline, researchers are increasingly integrating high-throughput screening (HTS) and automation platforms into their workflows.
Fluorescence-activated cell sorting (FACS) has proven to be a powerful tool for screening large libraries of aaRS mutants for their ability to incorporate a specific UAA. researchgate.net This technique often utilizes a reporter protein, such as green fluorescent protein (GFP), with a strategically placed amber stop codon. researchgate.net In the presence of the desired UAA and a functional OTS, the full-length, fluorescent protein is produced, allowing for the rapid identification and isolation of cells containing active aaRS variants. researchgate.net
Cell-free protein synthesis (CFPS) systems offer another valuable platform for HTS. researchgate.net These systems provide a more controlled environment for testing the efficiency of UAA incorporation and can be readily adapted for automated, high-throughput formats. researchgate.net By combining CFPS with sensitive analytical techniques like mass spectrometry, researchers can quickly assess the fidelity and yield of UAA incorporation for a large number of OTS candidates. The integration of these HTS and automation technologies is dramatically accelerating the pace of UAA research, enabling the rapid evolution of novel OTSs and the exploration of a wider range of chemical functionalities in proteins.
Advancements in in situ Biosynthetic Routes for Unnatural Amino Acid Production within Engineered Organisms
A significant bottleneck in the widespread application of UAAs is their often complex and costly chemical synthesis. biorxiv.org To address this challenge, researchers are developing in situ biosynthetic routes for the production of UAAs directly within engineered organisms. This approach involves introducing heterologous enzymatic pathways into a host organism, such as E. coli, to convert readily available precursors into the desired UAA. biorxiv.org
Recent studies have demonstrated the feasibility of this strategy for the production of phenylalanine derivatives. biorxiv.org For example, engineered E. coli strains have been developed that can synthesize 4-azido-L-phenylalanine from simpler, less expensive starting materials like 4-azido-benzaldehyde or 4-azido-benzoic acid. biorxiv.org This is achieved by expressing enzymes such as L-threonine transaldolases that can catalyze the key biosynthetic steps. biorxiv.org
Synergistic Approaches Combining Experimental Data with Computational and Structural Modeling
The rational design of novel OTSs and the prediction of the effects of UAA incorporation on protein structure and function can be greatly enhanced by computational and structural modeling. nih.govacs.org By combining experimental data with in silico approaches, researchers can gain deeper insights into the molecular determinants of aaRS specificity and protein stability.
Homology modeling and molecular docking simulations are used to predict how different UAA substrates will bind to the active site of an aaRS. researchgate.nete-ksbbj.or.kr This information can guide the site-directed mutagenesis of the aaRS to improve its affinity and selectivity for a particular UAA. e-ksbbj.or.kr For example, modeling the structure of an aaRS mutant in complex with AzF can help to explain experimentally observed increases in incorporation efficiency. e-ksbbj.or.kr
Molecular dynamics (MD) simulations can be employed to assess the impact of incorporating a UAA, such as p-azidophenylalanine (pAzF), on the structure and stability of the resulting protein. nih.govacs.org These simulations can predict local structural perturbations caused by the UAA, providing valuable information for selecting suitable incorporation sites that are less likely to disrupt protein function. nih.govacs.org This predictive capability can reduce the need for extensive experimental screening of mutant proteins. nih.govacs.org
The integration of computational tools with experimental validation is creating a powerful feedback loop for accelerating research in this area. As predictive models become more accurate, they will play an increasingly important role in the design of novel protein-based technologies.
Expansion of Azido-Phenylalanine Applications into New Biological Contexts and Model Organisms
The versatility of AzF has led to its application in a wide range of biological contexts. Its ability to participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the site-specific attachment of various molecular probes, including fluorophores and positron emission tomography (PET) tracers. medchemexpress.comnih.gov This has enabled detailed studies of protein localization, dynamics, and interactions both in vitro and in living cells. nih.gov
Initially developed and optimized in prokaryotic systems like E. coli, the use of AzF and other UAAs is now being extended to more complex eukaryotic organisms. nih.govbaseclick.eu Successful incorporation of AzF has been demonstrated in mammalian cells, including HEK-293T cells, as well as in whole organisms like the fruit fly Drosophila melanogaster and the silkworm. nih.govbaseclick.eu This expansion into new model organisms opens up exciting new avenues for studying protein function in the context of development, disease, and other complex biological processes.
Furthermore, the applications of AzF are continually expanding. It is being used to create novel biomaterials with tailored properties, such as azido-functionalized silk fibers produced by transgenic silkworms. baseclick.eu In the field of drug discovery, AzF is being incorporated into therapeutic proteins to enable site-specific conjugation of drugs or polyethylene (B3416737) glycol (PEG) to improve their pharmacological properties. baseclick.eu As the tools and methods for incorporating AzF become more robust and accessible, its application in diverse biological systems and for a wide array of purposes is expected to continue to grow.
Q & A
Q. What scalable synthesis methods are available for N-Acetyl-4-azido-L-phenylalanine, and what safety precautions are critical during production?
The compound is synthesized via iodination and azidation of L-phenylalanine. Key steps include:
- Iodination : L-phenylalanine is treated with NaIO₃, I₂, and H₂SO₄ in acetic acid at 70°C for 24 hours, followed by NaIO₄ addition to yield 4-iodo-L-phenylalanine .
- Azidation : A Cu(I)-catalyzed Ullmann-type reaction with NaN₃ in ethanol/water at 25°C introduces the azide group .
- Safety : While the azidation step is low-risk, the final product exhibits explosive properties. Use blast shields, minimize handling of dry solids, and store in small, cooled batches .
Q. How is this compound applied in protein labeling, and what analytical techniques validate its incorporation?
The azide group enables bioorthogonal "click" chemistry (e.g., with alkynes) for site-specific protein tagging. Validation methods include:
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+Na]⁺ m/z 313.9667) .
- NMR : Distinct ¹H/¹³C shifts (e.g., δ 7.07–7.69 ppm for aromatic protons) verify structural integrity .
- Fluorescence labeling : Coupling with Cy3/Cy5-DBCO probes tracks localization in cellular studies .
Q. What storage conditions ensure the stability of this compound?
- Store at -20°C in airtight, light-protected containers.
- Solubilized forms in DMSO (>103.3 mg/mL at 25°C) are stable for ≤1 month .
- Avoid desiccation, as dry powders are shock-sensitive .
Advanced Research Questions
Q. How can researchers mitigate explosion risks during large-scale synthesis or handling?
- Wet handling : Process the compound in aqueous or solvent-wet states to reduce detonation risk .
- Controlled crystallization : Use 50% aqueous ethanol for recrystallization to minimize residual energetic byproducts .
- Small batches : Limit synthesis to ≤10 g per run and avoid mechanical agitation of dry material .
Q. What strategies optimize the Cu(I)-catalyzed azidation step to minimize byproducts?
- Catalyst system : Use CuI with N,N′-dimethylethylenediamine and sodium ascorbate in ethanol/water (1:1) at 25°C for 24 hours, achieving >78% yield .
- Purification : Remove residual Cu via aqueous washes (e.g., 0.1 M EDTA) followed by recrystallization .
- Monitoring : TLC (Rf ~0.3 in EtOAc/hexane) tracks reaction progress .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, HRMS) during characterization?
- Impurity profiling : Identify common contaminants like 3,4-diiodo-L-phenylalanine via ¹H QNMR with ethylene carbonate as an internal standard .
- Solvent effects : Note that NMR shifts vary with solvent (e.g., δ +28.9° in HCl/EtOH vs. -4.16° in AcOH/water) .
- HRMS calibration : Use high-resolution instruments (e.g., TOF-MS) to distinguish isotopic patterns from azide-related adducts .
Q. What methods improve the efficiency of bioorthogonal reactions using this compound in live-cell systems?
- Strain-promoted click chemistry : Use dibenzocyclooctyne (DBCO) probes to reduce copper toxicity .
- Temporal control : Incorporate light-activated tetrazines for spatiotemporal labeling .
- Quantification : Measure reaction kinetics via fluorescence anisotropy (k₂ ~10³ M⁻¹s⁻¹) .
Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) with minimal side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
